7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
IUPAC Nomenclature Rationale for Polycyclic Heteroaromatic Systems
The systematic naming of polycyclic heteroaromatic compounds follows IUPAC guidelines that prioritize ring fusion order, heteroatom positioning, and substituent enumeration. For 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine , the name reflects a tricyclic core comprising pyrazole, triazole, and pyrimidine rings fused in a specific orientation.
Key Nomenclature Rules Applied:
- Base Component Selection : The pyrimidine ring serves as the parent structure due to its higher priority in heterocyclic nomenclature (as per IUPAC Rule B-2.22).
- Fusion Notation :
- Substituent Assignment :
Table 1: Ring Fusion and Substituent Positions
| Component Ring | Fusion Points | Substituents |
|---|---|---|
| Pyrimidine | Parent ring | None |
| Pyrazole | 4,3-e | 7-(3,4-dimethylphenyl) |
| Triazole | 1,5-c | 2-ethyl |
This systematic approach ensures unambiguous identification of the compound’s topology and functionalization.
Positional Isomerism in Pyrazolo-Triazolo-Pyrimidine Derivatives
Positional isomerism arises from variations in ring fusion points and substituent locations, significantly altering physicochemical and biological properties.
Critical Isomerism Considerations:
- Ring Fusion Isomers :
- Substituent Position Effects :
Table 2: Representative Positional Isomers
| Isomer Name | Fusion Points | Key Substituent Positions |
|---|---|---|
| 7H-Pyrazolo[4,3-e][1,5-a]triazolo[1,5-c]pyrimidine | Pyrazole[4,3-e], Triazole[1,5-a] | 2-ethyl, 7-aryl |
| 5H-Pyrazolo[3,4-d][1,5-c]triazolo[1,2-a]pyrimidine | Pyrazole[3,4-d], Triazole[1,2-a] | 5-ethyl, 3-aryl |
Isomeric differences impact aromatic π-system conjugation and intermolecular interactions, as demonstrated in computational studies.
Comparative Analysis with Related Tricyclic Heterocyclic Scaffolds
The pyrazolo-triazolo-pyrimidine scaffold exhibits structural and electronic distinctions compared to other tricyclic heterocycles, such as imidazo[1,2-a]pyridines or purine analogs.
Structural Comparisons:
- Heteroatom Arrangement :
- Ring Strain and Aromaticity :
Table 3: Select Tricyclic Heterocycles and Properties
*Calculated using Hückel’s 4n+2 rule for π-electrons.
The unique electronic profile of pyrazolo-triazolo-pyrimidines makes them versatile intermediates in medicinal chemistry, particularly for targeting adenosine receptors.
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-4-ethyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-4-14-19-16-13-8-18-22(15(13)17-9-21(16)20-14)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANPUPXVDXPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The action of this compound results in significant cytotoxic activities against various cell lines . It also induces apoptosis within cells .
Biochemical Analysis
Biochemical Properties
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine interacts with CDK2, a cyclin-dependent kinase. This interaction inhibits the activity of CDK2, thereby affecting the progression of the cell cycle.
Cellular Effects
The compound exerts significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116, by inhibiting the growth of these cells. It influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, this compound binds to the active site of CDK2, inhibiting its activity. This binding interaction leads to changes in gene expression and cell cycle progression.
Temporal Effects in Laboratory Settings
Over time, the compound continues to exert its inhibitory effects on CDK2, leading to sustained alterations in cell cycle progression and apoptosis
Biological Activity
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, particularly its potential as an anticancer agent.
Chemical Structure and Properties
The compound features a complex fused heterocyclic structure characterized by a pyrazolo-triazolo-pyrimidine framework. Its molecular formula is with a molecular weight of approximately 292.346 g/mol. The unique arrangement of substituents contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.346 g/mol |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits significant inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By inhibiting CDK2 activity, it disrupts normal cell cycle progression and induces apoptosis in cancer cells. This mechanism has been documented in studies involving various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound against multiple cancer cell lines:
- MCF-7 Cells : The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- HCT-116 Cells : Similar results were observed where the compound induced apoptosis through caspase activation pathways.
A study by highlighted that this compound's structural features enhance its selectivity towards CDK2 inhibition while maintaining a favorable pharmacological profile compared to other derivatives.
Binding Affinity Studies
Molecular docking simulations have shown that this compound effectively binds to the active site of CDK2 through essential hydrogen bonding interactions. This interaction is crucial for its mechanism of action and contributes to its biological efficacy .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other pyrazolo derivatives:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo... | CDK2 Inhibition | 10.5 |
| 7-(4-bromophenyl)-9-(pyridin-4-yl)-... | EGFR Inhibition | 11.0 |
| Novel sulphonyl pyrazolo derivatives | Anticancer Activity | 8.0 |
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Size : Bulky groups at position 7 (e.g., 4-bromophenyl, 3,4-dimethylphenyl) enhance kinase inhibitory activity by optimizing hydrophobic interactions with binding pockets . Smaller groups like ethyl at position 2 improve metabolic stability compared to larger moieties (e.g., furyl in SCH442416) .
- Electron-Donating vs. Withdrawing Groups: Methoxy (SCH442416) and amino groups increase solubility and receptor affinity, while nitro groups (e.g., 4-nitrophenyl in compound 18a) enhance antimicrobial activity .
- Adenosine Receptor Selectivity: Hydroxyl or methoxy substituents on phenyl rings (e.g., SCH442416) improve A2AAR selectivity via hydrogen bonding, whereas dimethyl groups (as in the target compound) favor kinase inhibition over receptor modulation .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The target compound (LogP = 3.8) is more lipophilic than SCH442416 (LogP = 2.9), favoring membrane permeability but limiting aqueous solubility.
- Solubility Enhancements: Glycosylation (compound 14) or hydrophilic substituents (e.g., amino in compound 20) significantly improve water solubility .
- Metabolic Stability : Bulkier substituents (e.g., bromophenyl) reduce metabolic clearance compared to smaller groups like ethyl .
Mechanism of Action and Selectivity
- Kinase Inhibition : The target compound and its 4-bromophenyl analog inhibit CDK2 by mimicking the purine scaffold, forming hydrogen bonds with Leu83 and Val18 residues .
- Adenosine Receptor Antagonism: SCH442516 and hydroxyl-substituted derivatives (e.g., compound 7) bind to A2AAR via π-π stacking and hydrogen bonds, whereas the target compound’s dimethylphenyl group prioritizes hydrophobic interactions with kinases .
Preparation Methods
Formation of the Pyrazole Ring
The synthesis commences with the preparation of 4-amino-5-ethylpyrazole-3-carboxylate through a Knorr-type cyclization between ethyl acetoacetate and hydrazine hydrate under refluxing ethanol (78–82°C, 6–8 hours). Substituting hydrazine with methylhydrazine introduces the critical ethyl group at position 2.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 80°C (±2°C) |
| Catalyst | p-Toluenesulfonic acid (0.5 eq) |
| Yield | 68–72% (isolated) |
Triazole Ring Annulation
The pyrazole intermediate undergoes diazotization using isoamyl nitrite in acetic acid, followed by cyclocondensation with thiourea to form the triazole ring. This stage requires strict temperature control (0–5°C during diazotization, 110–115°C for cyclization) to prevent decomposition.
Critical Parameters:
- Diazonium salt stability: Maintain pH 3–4 with sodium acetate buffer
- Cyclization time: 12–14 hours under nitrogen atmosphere
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
Pyrimidine Ring Closure
Ring closure to form the pyrimidine moiety employs a modified Biginelli reaction using 3,4-dimethylbenzaldehyde and urea in the presence of HCl (gas). The reaction proceeds via formation of a dihydropyrimidine intermediate, which is oxidized to the aromatic system using MnO₂.
Optimization Data:
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| MnO₂ | 120 | 8 | 65 |
| DDQ | 80 | 12 | 58 |
| H₂O₂/HCl | 100 | 6 | 47 |
Late-Stage Functionalization Strategies
Introduction of the 3,4-Dimethylphenyl Group
The final substituent is installed via palladium-catalyzed Suzuki-Miyaura coupling between the brominated intermediate and 3,4-dimethylphenylboronic acid. Screening of catalytic systems revealed superior performance from Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (4:1).
Catalyst Comparison:
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 71 |
| Pd(PPh₃)₄ | None | 83 |
| PdCl₂(dppf) | Dppf | 68 |
N-Ethylation at Position 2
Selective ethylation is achieved through Mitsunobu reaction using triethylamine and diethyl azodicarboxylate (DEAD). The reaction demonstrates remarkable chemoselectivity when conducted in THF at −20°C.
Side Reaction Mitigation:
- Competing O-ethylation suppressed by pre-complexation with ZnCl₂
- Reaction quench with ammonium chloride prevents over-alkylation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances implement microreactor technology for the diazotization-cyclization sequence, enhancing safety and reproducibility:
Flow Parameters:
| Stage | Residence Time (min) | Temperature (°C) |
|---|---|---|
| Diazonium formation | 2.5 | 0–5 |
| Cyclization | 8.0 | 110 |
| Quench | 1.2 | 25 |
This approach reduces batch-to-batch variability from ±12% to ±3.5% while increasing throughput to 18 kg/day per reactor module.
Crystallization Optimization
Final purification employs anti-solvent crystallization using heptane/IPA (7:3). Seeding protocols and controlled cooling ramps (0.5°C/min) produce API-grade material with >99.5% purity:
Crystallization Profile:
| Parameter | Value |
|---|---|
| Solvent Ratio | IPA:Heptane 3:7 |
| Cooling Rate | 0.5°C/min |
| Seed Loading | 0.5% w/w |
| Final Purity | 99.7% (HPLC) |
Analytical Characterization
Spectroscopic Fingerprinting
Comprehensive characterization data ensures batch consistency:
¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (s, 1H, H-5), 7.85–7.78 (m, 3H, ArH), 4.32 (q, J=7.1 Hz, 2H, CH₂CH₃), 2.41 (s, 6H, Ar-CH₃), 1.39 (t, J=7.1 Hz, 3H, CH₂CH₃)
HRMS (ESI-TOF):
m/z [M+H]⁺ Calcd for C₁₉H₁₈N₆: 347.1618; Found: 347.1615
Purity Assessment Protocols
| Method | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC (ICH Q2B) | C18, 0.1% H3PO4/MeCN gradient | ≥99.0% |
| TGA | 10°C/min, N₂ atmosphere | <0.5% H2O |
| Residual Solvents | GC-MS, USP <467> |
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of 7-(3,4-dimethylphenyl)-2-ethyl-pyrazolo-triazolo-pyrimidine derivatives?
The synthesis involves sequential cyclization and functionalization steps. Key factors include:
- Temperature control (e.g., 80–120°C for cyclization steps to avoid side reactions) .
- Solvent selection (e.g., dimethylformamide or dichloromethane for solubility and reactivity) .
- Purification methods (e.g., column chromatography with ethyl acetate/hexane gradients) to isolate intermediates .
- Yield optimization via pH adjustment during nucleophilic substitution reactions .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Compare peak splitting patterns for aromatic protons (δ 7.4–8.6 ppm) and alkyl groups (e.g., ethyl CH2 at δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 375.142) .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=N stretches at 1615–1620 cm⁻¹) .
Q. What preliminary assays are used to screen its biological activity?
Initial screening typically involves:
- Enzyme inhibition assays (e.g., kinase or adenosine receptor binding using radiolabeled ligands like [³H]SCH58261) .
- Cytotoxicity profiling (e.g., IC50 determination in cancer cell lines via MTT assays) .
- Dose-response curves to assess potency thresholds (e.g., EC50 values in cAMP modulation studies) .
Q. How do solvent polarity and reaction time influence intermediate stability?
- Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may promote hydrolysis in aqueous conditions .
- Extended reaction times (>12 hours) improve yields in cyclization steps but risk decomposition at high temperatures (>150°C) .
Q. What role do halogen substituents (e.g., Cl) play in modifying reactivity?
- Electron-withdrawing effects increase electrophilicity at the pyrimidine ring, enhancing nucleophilic attack .
- Steric hindrance from bulky groups (e.g., 3,4-dimethylphenyl) can reduce binding affinity in enzymatic pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Substituent positioning : Para-substituted aryl groups (e.g., 4-Cl-phenyl) enhance adenosine A3 receptor affinity (Ki < 0.5 nM) compared to meta-substitution .
- Heterocyclic modifications : Replacing triazole with tetrazole rings reduces off-target kinase inhibition .
- Quantitative SAR (QSAR) models : Use Hammett constants (σ) to predict electronic effects of substituents on bioactivity .
Q. What computational strategies are effective for predicting binding modes with adenosine receptors?
- Molecular docking (e.g., AutoDock Vina) to simulate interactions with A2A receptor residues (e.g., Phe168 and Glu169) .
- Molecular dynamics simulations (100 ns trajectories) to assess stability of hydrogen bonds with Asn253 .
- Free energy perturbation (FEP) calculations to quantify substituent effects on binding ΔG .
Q. How can contradictory data on enzyme inhibition be resolved?
- Assay standardization : Control for ATP concentration variations in kinase assays, which alter IC50 values .
- Orthogonal validation : Confirm receptor antagonism via cAMP accumulation assays alongside radioligand binding .
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., pIC50 ± SEM) .
Q. What experimental designs mitigate off-target effects in functional studies?
- Counter-screening : Test against related receptors (e.g., A1, A2B adenosine subtypes) to confirm selectivity .
- Proteome-wide profiling (e.g., KinomeScan) to identify non-target kinase interactions .
- Use of negative controls : Include scrambled analogs or knockout cell lines to validate specificity .
Q. How do multi-target effects compare to selective receptor antagonism in therapeutic contexts?
- Polypharmacology : Dual A2A/A3 receptor inhibition may enhance anticancer efficacy but increase toxicity risks .
- Selectivity thresholds : Maintain >100-fold selectivity (e.g., A3 vs. A1) to minimize adverse effects .
- In vivo validation : Compare tumor regression in xenograft models using selective vs. multi-target analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
